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Compound of Interest

Compound Name: 3-(3-Hydroxypropyl)phenol

Cat. No.: BO72551

An In-Depth Technical Guide to 3-(3-Hydroxypropyl)phenol for Advanced Research

Abstract: This guide provides a comprehensive technical overview of 3-(3-
hydroxypropyl)phenol (CAS No. 1424-74-4), a bifunctional organic compound featuring both
a phenolic and a primary alcohol moiety. This unique structure makes it a valuable intermediate
and building block in various fields, including pharmaceutical synthesis and material science.
This document delves into its core physicochemical properties, spectroscopic characteristics,
chemical reactivity, and potential synthetic pathways. The information is curated for
researchers, chemists, and drug development professionals, emphasizing the practical
implications of its molecular structure on its behavior and application.

Chemical Identity and Molecular Structure

3-(3-Hydroxypropyl)phenol is an aromatic alcohol. Its structure consists of a phenol ring
substituted at the meta-position with a 3-hydroxypropyl chain. The presence of two distinct
hydroxyl groups—one acidic (phenolic) and one nucleophilic (alcoholic)—on a relatively simple
scaffold is the cornerstone of its chemical utility.

Key identifiers for this compound are summarized below.
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Identifier Value Source
IUPAC Name 3-(3-hydroxypropyl)phenol [1]

CAS Number 1424-74-4 [1][2][3]
Molecular Formula CoH1202 [11[2]
Molecular Weight 152.19 g/mol [1][2]
Canonical SMILES C1=CC(=CC(=C1)0)CCCO [1]

TVQDIGAZKIXXLX-
InChliKey [1]
UHFFFAOYSA-N

The molecule's functionality is dictated by three primary regions:
e The Aromatic Ring: The benzene ring is the core scaffold.

e The Phenolic Hydroxyl Group: This group makes the molecule acidic and activates the
aromatic ring towards electrophilic substitution, primarily at the ortho and para positions
relative to itself.

e The Aliphatic Side Chain with a Primary Alcohol: The propyl chain provides spacing and
flexibility, while the terminal primary alcohol acts as a nucleophile and is susceptible to
oxidation.

Physicochemical Properties

Experimental data for 3-(3-hydroxypropyl)phenol is sparse in publicly available literature;
many databases provide computed or predicted values. These predictions, derived from
computational models, offer valuable guidance for experimental design.

Table of Computed Physicochemical Properties:
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Property Predicted Value Source
XLogP3 15 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

e g
Rotatable Bond Count 3 [1]
Topological Polar Surface Area  40.5 A2 [1]
Exact Mass 152.083729621 Da [1]

Solubility & Appearance: Pure phenol is a white crystalline solid, and its derivatives often share
similar characteristics.[4] Based on its structure, 3-(3-hydroxypropyl)phenol is expected to be
a solid or a viscous liquid at room temperature. The two hydroxyl groups allow for hydrogen
bonding, suggesting moderate solubility in water and high solubility in polar organic solvents
such as ethanol, methanol, and acetone.[4][5] Commercial suppliers recommend storing the
compound in a dry, dark place at room temperature.[2]

Spectroscopic Profile (Predicted)

A robust analytical workflow is critical for confirming the identity and purity of any chemical
compound. The following are the expected spectroscopic signatures for 3-(3-
hydroxypropyl)phenol.

e 1H NMR: The proton NMR spectrum would be characterized by distinct regions. The
aromatic region (approx. 6.5-7.2 ppm) would show complex splitting patterns for the four
protons on the substituted ring. The aliphatic region would feature three methylene groups:
one adjacent to the ring (Ar-CHz-, approx. 2.6 ppm), one adjacent to the alcohol (-CH2z-OH,
approx. 3.6 ppm), and a central methylene group (-CHz-, approx. 1.8 ppm). The two hydroxyl
protons (-OH) would appear as broad singlets, with their chemical shift being concentration
and solvent-dependent.

e 13C NMR: The carbon NMR would display nine distinct signals. Four signals would
correspond to the aromatic carbons, with the carbon bearing the phenolic -OH group being
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the most downfield (approx. 155 ppm). The remaining five signals would correspond to the
propyl chain carbons and the other aromatic carbons.

« Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption
band in the 3200-3600 cm~1 region, characteristic of the O-H stretching vibrations from both
the alcohol and phenol groups due to hydrogen bonding. C-O stretching bands would appear
in the 1050-1250 cm~* region. Aromatic C=C stretching peaks would be visible in the 1450-
1600 cm~1 range.

e Mass Spectrometry (MS): Electron ionization (EIl) mass spectrometry would show a
molecular ion peak (M*) at m/z = 152. Subsequent fragmentation would likely involve the
loss of water (M-18) and cleavage of the propyl side chain.

Chemical Reactivity and Synthetic Utility

The value of 3-(3-hydroxypropyl)phenol in drug discovery and material science stems from
its dual reactivity. The phenolic and alcoholic hydroxyl groups can be addressed with high
selectivity under different reaction conditions.

Key Reactions:

» Reactions of the Alcoholic -OH: As a primary alcohol, this group readily undergoes oxidation
to form the corresponding aldehyde or carboxylic acid. It can also be converted into esters,
ethers, or halides via standard synthetic protocols.

o Reactions of the Phenolic -OH: This group is acidic and can be deprotonated with a mild
base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. It
can also form esters with acyl chlorides or anhydrides.

» Reactions of the Aromatic Ring: The phenolic -OH group is an activating group, directing
electrophiles to the ortho and para positions. Therefore, the molecule can undergo reactions
like halogenation, nitration, and Friedel-Crafts acylation at the positions C2, C4, and C6.

Caption: Key reaction pathways for 3-(3-hydroxypropyl)phenol.

Proposed Synthesis Workflow
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A plausible laboratory-scale synthesis of 3-(3-hydroxypropyl)phenol can be envisioned
starting from commercially available 3-methoxyphenylacetic acid. This multi-step process
leverages standard and reliable organic reactions.

Experimental Protocol:

e Reduction of Carboxylic Acid: 3-methoxyphenylacetic acid is reduced to 2-(3-
methoxyphenyl)ethanol using a strong reducing agent like lithium aluminum hydride (LiAlIH4)
in an anhydrous ether solvent (e.g., THF) at 0 °C to room temperature.

o Conversion to Halide: The resulting alcohol is converted to a bromide, 2-(3-
methoxyphenyl)ethyl bromide, using a reagent like phosphorus tribromide (PBrs).

e Grignard Reaction & Formylation: The bromide is converted into a Grignard reagent by
reacting with magnesium turnings. This is followed by a reaction with a one-carbon
electrophile like dimethylformamide (DMF) to yield 3-(3-methoxyphenyl)propanal.

o Reduction of Aldehyde: The aldehyde is then reduced to the target primary alcohol, 3-(3-
methoxyphenyl)propan-1-ol, using a milder reducing agent like sodium borohydride (NaBHa)
in methanol.

o Demethylation: The final step is the cleavage of the methyl ether to unmask the phenolic
hydroxyl group. This is typically achieved using a strong Lewis acid like boron tribromide
(BBrs) in a chlorinated solvent like dichloromethane (DCM).

Purification: The crude product from the final step would be purified using silica gel column
chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the final
compound.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-(3-hydroxypropyl)phenol.
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Applications and Natural Occurrence

While specific, large-scale industrial applications for 3-(3-hydroxypropyl)phenol are not
widely documented, its structure is of significant interest. Its isomers are used as precursors in
the synthesis of pharmaceuticals and agricultural chemicals.[6] Given its bifunctional nature, it
serves as a versatile building block for creating more complex molecules with potential
biological activity.

Notably, 3-(3-hydroxypropyl)phenol has been identified as a natural product found in the
European yew tree, Taxus baccata.[1] This plant is the original source of the prominent
chemotherapy drug Paclitaxel (Taxol), suggesting that related phenolic compounds from this
species may warrant further investigation for biological activity.

Safety and Handling

No specific toxicology data for 3-(3-hydroxypropyl)phenol is readily available. However,
based on its structural similarity to other phenols and its isomer, 2-(3-hydroxypropyl)phenal,
appropriate precautions must be taken. Phenolic compounds are generally toxic and corrosive.

[7]

GHS Hazard Statements (Inferred from Isomer Data):

H302: Harmful if swallowed.[8]

H315: Causes skin irritation.[8]

H318: Causes serious eye damage.[3]

H335: May cause respiratory irritation.[8]

Handling Recommendations:

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

» Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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» Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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